REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:4]=1[O:5][CH2:6][C:7]([CH3:10])([OH:9])[CH3:8]>[Pd].CCO>[NH2:15][C:13]1[CH:12]=[CH:11][C:4]([O:5][CH2:6][C:7]([CH3:10])([OH:9])[CH3:8])=[C:3]([O:2][CH3:1])[CH:14]=1
|
Name
|
nitro catechol ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(OCC(C)(O)C)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resultant black suspension was filtered through a fiberglass
|
Type
|
FILTRATION
|
Details
|
filter paper under a blanket of N2 gas
|
Type
|
CONCENTRATION
|
Details
|
The resultant clear wine colored solution was immediately concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(OCC(C)(O)C)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |